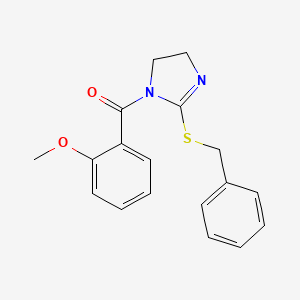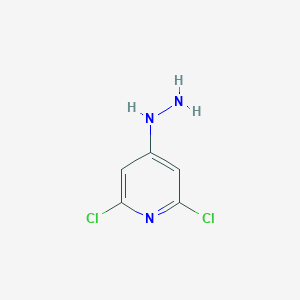![molecular formula C20H18N2O4 B2759208 N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 898455-47-5](/img/structure/B2759208.png)
N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzo[d][1,3]dioxole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzo[d][1,3]dioxole-5-carboxamide is a compound of significant interest in multiple scientific disciplines
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzo[d][1,3]dioxole-5-carboxamide typically involves multi-step organic synthesis. A common approach starts with the preparation of the pyridoquinoline core, followed by the construction of the benzo[d][1,3]dioxole moiety. Key reaction steps may include cyclization reactions, amide bond formation, and oxidation.
Industrial Production Methods: On an industrial scale, the compound is typically synthesized through optimized reaction pathways that maximize yield and purity. Advanced techniques such as continuous flow chemistry and microwave-assisted synthesis may be employed to enhance reaction efficiency. Purification processes, including chromatography and crystallization, are integral to achieving the desired compound quality.
化学反応の分析
Types of Reactions: The compound undergoes a variety of chemical reactions:
Oxidation: The benzo[d][1,3]dioxole moiety can be susceptible to oxidative reactions.
Reduction: Reduction reactions can modify the pyridoquinoline core.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions: Reagents such as potassium permanganate or chromium trioxide for oxidation, and sodium borohydride or lithium aluminium hydride for reduction, are commonly used. Substitution reactions may involve halogenating agents or organolithium reagents under various conditions such as acidic or basic environments.
Major Products Formed: Depending on the reactions performed, major products can range from fully oxidized derivatives to reduced amines or substituted aromatic compounds
科学的研究の応用
Chemistry: The compound serves as an intermediate in organic synthesis, enabling the construction of more complex molecular structures. Its reactivity profile makes it valuable in developing new synthetic methodologies.
Biology: In biological research, the compound may be explored for its interactions with biological macromolecules, offering insights into its potential as a biochemical probe or therapeutic agent.
Medicine: The compound’s structure suggests potential pharmacological activity, particularly in areas such as anticancer, antimicrobial, or neuroprotective therapies. Detailed bioactivity studies can elucidate its mechanism of action and therapeutic potential.
Industry: Industrially, the compound might be used in the synthesis of advanced materials, such as polymers or dyes, leveraging its unique chemical properties to enhance material performance.
作用機序
The mechanism of action for N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzo[d][1,3]dioxole-5-carboxamide typically involves its interaction with specific molecular targets. For instance, its potential pharmacological activity may stem from binding to enzyme active sites or receptor proteins, modulating their function. Key pathways may include inhibition of enzymatic activity, disruption of cellular signaling, or induction of apoptosis in cancer cells. Advanced computational studies and experimental assays are essential to fully delineate these mechanisms.
類似化合物との比較
N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzo[d][1,3]dioxole-5-carboxamide can be compared to other fused heterocyclic compounds and benzodioxoles. Similar compounds might include:
3-oxo-1,2,3,4-tetrahydropyrido[2,3-b]quinoline
Benzo[d][1,3]dioxole-5-carboxylic acid
1,2,3,4-tetrahydroquinoline derivatives
What sets this compound apart is its unique combination of these structural motifs, resulting in distinct chemical properties and potentially unique biological activities. Such comparisons can guide further research into its specific advantages and applications.
特性
IUPAC Name |
N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4/c23-18-6-4-13-9-15(8-12-2-1-7-22(18)19(12)13)21-20(24)14-3-5-16-17(10-14)26-11-25-16/h3,5,8-10H,1-2,4,6-7,11H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPQJQXYXQZSLLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)NC(=O)C4=CC5=C(C=C4)OCO5)CCC(=O)N3C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
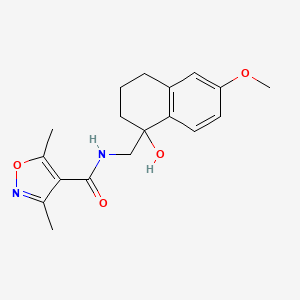
![N-{[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}naphthalene-1-carboxamide](/img/structure/B2759127.png)
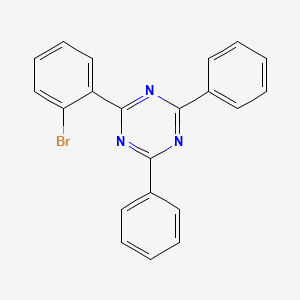
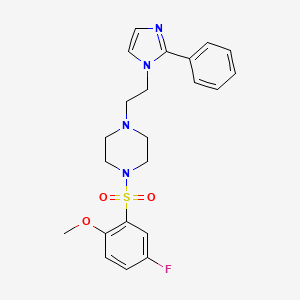

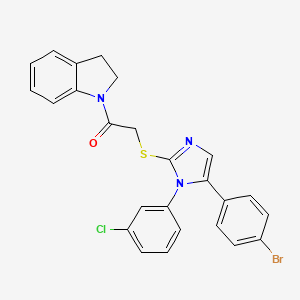
![N-(4-chlorobenzyl)-2-(4-(4-fluorobenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide](/img/structure/B2759137.png)
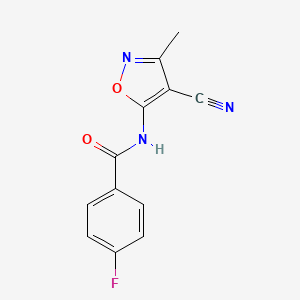
![N-Benzyl-3-[(1-cyclobutylaziridin-2-yl)methoxy]benzamide](/img/structure/B2759142.png)
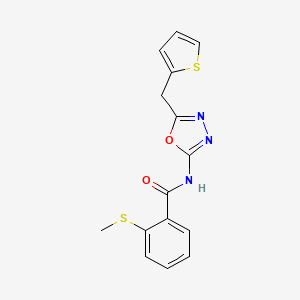
![1-[(Ethylcarbamoyl)amino]cyclopentane-1-carboxylic acid](/img/structure/B2759145.png)
![[(3-Methylphenyl)carbamoyl]formic acid](/img/structure/B2759146.png)
